molecular formula C23H16BrN3O4 B2750922 (E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide CAS No. 522604-00-8

(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide

Cat. No.: B2750922
CAS No.: 522604-00-8
M. Wt: 478.302
InChI Key: AYZIJYRQRBPIRS-UHFFFAOYSA-N
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Description

(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes bromine, cyano, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl alcohol, 2-hydroxybenzaldehyde, and 4-nitroaniline.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-bromobenzyl alcohol with 2-hydroxybenzaldehyde in the presence of a base like potassium carbonate (K₂CO₃) to form 2-[(4-bromophenyl)methoxy]benzaldehyde.

    Knoevenagel Condensation: The intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form (E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyanoacrylonitrile.

    Amidation: Finally, the cyanoacrylonitrile derivative is reacted with 4-nitroaniline under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyano groups, leading to the formation of corresponding oxides and acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further react to form various derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids and aldehydes.

    Reduction: Formation of amines and hydroxylamines.

    Substitution: Formation of azides, thiols, and other substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural features that can interact with biological targets. It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases, due to its ability to undergo bioisosteric modifications.

Industry

In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties. Its ability to form stable derivatives makes it suitable for incorporation into various industrial applications.

Mechanism of Action

The mechanism by which (E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. The compound’s cyano and nitrophenyl groups can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group can also engage in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
  • (E)-3-[2-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
  • (E)-3-[2-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide

Uniqueness

The presence of the bromine atom in (E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide imparts unique electronic and steric properties compared to its analogs with different halogens or substituents

Properties

IUPAC Name

(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O4/c24-19-7-5-16(6-8-19)15-31-22-4-2-1-3-17(22)13-18(14-25)23(28)26-20-9-11-21(12-10-20)27(29)30/h1-13H,15H2,(H,26,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZIJYRQRBPIRS-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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